molecular formula C22H24N2O2S2 B2838141 N-(ADAMANTAN-1-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE CAS No. 303790-55-8

N-(ADAMANTAN-1-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE

Cat. No.: B2838141
CAS No.: 303790-55-8
M. Wt: 412.57
InChI Key: NMEPTTVDOWQLRL-NVMNQCDNSA-N
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Description

The compound is a derivative of adamantane, which is a type of diamondoid and one of the most stable organic compounds known. Adamantane derivatives have been studied for various applications, including antiviral drugs .

Scientific Research Applications

Cytotoxic Activities

Some novel sulfonamide derivatives incorporating the adamantyl group have been synthesized and evaluated for their cytotoxic activity against breast and colon cancer cell lines. One study found a compound with significant potency against breast cancer cells, suggesting a potential application of these derivatives in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Structural and Molecular Studies

The structural analysis of a related compound, 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, revealed its crystalline formation and potential for forming hydrogen-bonded dimers, providing insights into its chemical behavior and stability (Bunev, Sklyuev, Ostapenko, Purygin, & Khrustalev, 2013).

Antimicrobial and Antifungal Properties

Research into thiazolidin-4-one derivatives, including compounds with the adamantyl structure, has shown antimicrobial and antifungal activities. These studies indicate the potential use of these compounds in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Synthesis and Biological Screening

The synthesis and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide have been conducted, revealing potential for cholinesterase inhibition and suggesting further exploration in neuroprotective drug development (Siddiqui et al., 2013).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of N-[(adamantan-1-yl)alkyl]-acetamides , which have been used as building blocks for the synthesis of conformationally restricted peptidomimetics . .

Mode of Action

Given its structural similarity to N-[(adamantan-1-yl)alkyl]-acetamides , it may interact with its targets in a similar manner.

Biochemical Pathways

As a derivative of N-[(adamantan-1-yl)alkyl]-acetamides , it may potentially affect similar biochemical pathways.

Properties

IUPAC Name

N-(1-adamantyl)-2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S2/c25-19(23-22-10-15-6-16(11-22)8-17(7-15)12-22)13-24-20(26)18(28-21(24)27)9-14-4-2-1-3-5-14/h1-5,9,15-17H,6-8,10-13H2,(H,23,25)/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEPTTVDOWQLRL-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C(=O)C(=CC5=CC=CC=C5)SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C(=O)/C(=C/C5=CC=CC=C5)/SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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